![molecular formula C12H15NO B1606188 Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- CAS No. 5233-54-5](/img/structure/B1606188.png)
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-
Overview
Description
“Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-” is a chemical compound with the molecular formula C12H15NO . It is also known by its English name "4- (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride" .
Physical And Chemical Properties Analysis
The compound has a melting point of 206-207 °C and a predicted boiling point of 324.6±42.0 °C. The predicted density is 1.104±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.25±0.30 .Scientific Research Applications
Neurological Research
This compound has been utilized in neurological studies, particularly in the creation of animal models for Parkinson’s disease (PD). It serves as a precursor to MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , which is metabolized to MPP+ , a neurotoxin that induces PD symptoms by causing oxidative stress and neuronal damage .
Antioxidant Properties
Phenolic compounds, including this one, are known for their antioxidant properties. They can neutralize free radicals, thereby preventing oxidative stress-related cellular damage. This is crucial in research focused on aging, cancer, and various chronic diseases .
Antimicrobial Activity
The antimicrobial properties of phenolic compounds make them valuable in the study of new treatments for bacterial and viral infections. Their ability to disrupt microbial cell walls and inhibit growth is a significant area of research .
Anti-inflammatory Applications
Due to their chemical structure, phenolic compounds like 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol exhibit anti-inflammatory effects. This is particularly relevant in the development of new drugs for conditions like arthritis and other inflammatory disorders .
Cancer Research
The compound’s potential role in cancer research is linked to its ability to modulate pathways involved in cell proliferation and apoptosis. Its effects on tumor cells are an active area of pharmacological research .
Environmental Applications
In environmental science, the sorption properties of phenolic compounds are studied for their potential use in removing pollutants from water and soil. This compound’s interactions with various sorbents are of interest for developing more efficient methods of environmental cleanup .
Mechanism of Action
Biochemical Pathways
The compound is metabolized in the brain by monoamine oxidase B to form 1-methyl-4-phenylpyridine . This metabolite is responsible for the compound’s biological activity .
Pharmacokinetics
The compound is lipophilic and can cross the blood-brain barrier . It is metabolized in the brain, which ensures its bioavailability and effectiveness .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of endogenous cannabinoids can compete with the compound for binding to the cannabinoid receptor. Additionally, the compound’s lipophilic nature allows it to easily cross biological membranes, which can influence its distribution and elimination .
properties
IUPAC Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUVKCMPXMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966714 | |
Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | |
CAS RN |
5233-54-5 | |
Record name | Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC15146 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ66U8BXY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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